molecular formula C13H16N2O3 B11862270 Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Katalognummer: B11862270
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: MPTMPCRNKFYAHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate typically involves the reaction of isonicotinic acid with appropriate reagents to form the desired product. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Methyl 2-(7-oxoazepan-2-yl)isonicotinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(7-oxoazepan-2-yl)isonicotinate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 2-(7-oxoazepan-2-yl)isonicotinate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(7-oxoazepan-2-yl)isonicotinate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

methyl 2-(7-oxoazepan-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)9-6-7-14-11(8-9)10-4-2-3-5-12(16)15-10/h6-8,10H,2-5H2,1H3,(H,15,16)

InChI-Schlüssel

MPTMPCRNKFYAHX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=NC=C1)C2CCCCC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.